molecular formula C9H11N5O3 B14708967 2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone CAS No. 14722-73-7

2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone

Cat. No.: B14708967
CAS No.: 14722-73-7
M. Wt: 237.22 g/mol
InChI Key: JSTINQQZLTUAJB-UHFFFAOYSA-N
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Description

2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with lactones under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the pteridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: A well-known pteridine derivative involved in various metabolic processes.

    Biopterin: Another pteridine compound with significant biological functions.

Uniqueness

2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone’s unique structure and functional groups distinguish it from other pteridines

Properties

CAS No.

14722-73-7

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-amino-6-(2-hydroxypropanoyl)-5,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,12,15H,1H3,(H4,10,11,13,14,17)

InChI Key

JSTINQQZLTUAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CNC2=C(N1)C(=O)NC(=N2)N)O

Origin of Product

United States

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